2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid is a chemical compound with a complex structure that includes a hexadecanoic acid backbone and a methylsulfanylcarbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid typically involves the introduction of the methylsulfanylcarbonothioyl group onto a hexadecanoic acid molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and thiol-ene reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a simpler thiol group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants
Mechanism of Action
The mechanism by which 2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with cellular membranes and proteins can also influence its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid include other fatty acid derivatives with sulfur-containing functional groups, such as:
- 2-[(Methylsulfanyl)carbonothioyl]octadecanoic acid
- 2-[(Methylsulfanyl)carbonothioyl]dodecanoic acid
- 2-[(Methylsulfanyl)carbonothioyl]tetradecanoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific chain length and the unique properties conferred by the hexadecanoic acid backbone.
Properties
CAS No. |
62705-49-1 |
---|---|
Molecular Formula |
C18H34O2S2 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-methylsulfanylcarbothioylhexadecanoic acid |
InChI |
InChI=1S/C18H34O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17(19)20)18(21)22-2/h16H,3-15H2,1-2H3,(H,19,20) |
InChI Key |
YVRUEAYNEIXNID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.